(2R,3R,4R,5S)-2,6-diamino-3,4,5-trihydroxyhexanal
Overview
Description
(2R,3R,4R,5S)-2,6-diamino-3,4,5-trihydroxyhexanal is a unique amino sugar with the molecular formula C6H14N2O4 . It is a derivative of L-idose, where two hydroxyl groups are replaced by amino groups. This compound is known for its significant role in the structure of certain antibiotics, such as neomycin B .
Preparation Methods
The synthesis of (2R,3R,4R,5S)-2,6-diamino-3,4,5-trihydroxyhexanal involves several steps, often starting from protected sugar derivatives. One common method includes the glycosylation of a protected ribose with glycosyl chloride under modified Koenigs-Knorr conditions (using mercuric cyanide, mercuric bromide, and molecular sieves in CH2Cl2 at room temperature overnight) . Industrial production methods may vary, but typically involve similar glycosylation reactions followed by deprotection and purification steps.
Chemical Reactions Analysis
(2R,3R,4R,5S)-2,6-diamino-3,4,5-trihydroxyhexanal undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
(2R,3R,4R,5S)-2,6-diamino-3,4,5-trihydroxyhexanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is crucial in studying glycoproteins and glycolipids, which are essential components of cell membranes.
Industry: The compound is used in the production of various pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5S)-2,6-diamino-3,4,5-trihydroxyhexanal involves its incorporation into the structure of antibiotics, where it interacts with bacterial ribosomal RNA. This interaction disrupts protein synthesis, leading to the inhibition of bacterial growth . The molecular targets include the 16S rRNA within the bacterial ribosome, which is essential for the translation process.
Comparison with Similar Compounds
(2R,3R,4R,5S)-2,6-diamino-3,4,5-trihydroxyhexanal can be compared with other similar amino sugars, such as:
2,6-Diamino-2,6-dideoxy-D-glucose: Another amino sugar with similar properties but different stereochemistry.
Neosamine B: A component of neomycin B, structurally similar but with distinct biological roles.
The uniqueness of this compound lies in its specific configuration and its role in the structure of certain antibiotics, which distinguishes it from other amino sugars.
Properties
IUPAC Name |
(2R,3R,4R,5S)-2,6-diamino-3,4,5-trihydroxyhexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O4/c7-1-4(10)6(12)5(11)3(8)2-9/h2-6,10-12H,1,7-8H2/t3-,4-,5+,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAVXHQQZLYQMO-UNTFVMJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901304896 | |
Record name | 2,6-Diamino-2,6-dideoxy-L-idose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901304896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
527-10-6 | |
Record name | 2,6-Diamino-2,6-dideoxy-L-idose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=527-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Diamino-2,6-dideoxy-L-idose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901304896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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